5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through the historical evolution of thiazole chemistry, which began in the late 19th century with the first synthesis of thiazole derivatives. The foundational work in thiazole chemistry established the basic principles that would later guide the development of more complex thiazolopyridine structures. The recognition of thiazole as a biologically active scaffold gained momentum in the early 20th century with the discovery of thiamine, which demonstrated the essential role of thiazole-containing compounds in biological systems.
The progression from simple thiazole derivatives to complex bicyclic systems like thiazolopyridines represents a significant advancement in heterocyclic chemistry. This evolution was driven by the continuous search for compounds with enhanced biological activity and improved pharmacological profiles. The development of synthetic methodologies capable of constructing fused ring systems opened new possibilities for creating novel heterocyclic compounds with unique properties and biological activities.
The specific synthesis and characterization of this compound emerged from systematic studies of thiazolopyridine derivatives and their biological activities. The compound's registration in chemical databases and its assignment of the Chemical Abstracts Service number 776998-14-2 marked its formal recognition as a distinct chemical entity. The availability of this compound through specialized chemical suppliers has facilitated research into its properties and potential applications, contributing to the growing body of knowledge surrounding thiazolopyridine chemistry.
The historical development of this compound also reflects broader trends in medicinal chemistry, where the focus has shifted toward the development of complex, polycyclic structures capable of interacting with multiple biological targets. This approach has been driven by the recognition that many successful pharmaceutical compounds contain multiple ring systems that contribute to their biological activity and specificity. The thiazolopyridine framework exemplified by this compound represents a culmination of these synthetic and conceptual advances.
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the broader family of thiazolopyridine compounds, which are characterized by the fusion of thiazole and pyridine ring systems. This structural classification places the compound within a well-defined group of heterocyclic molecules that share common synthetic pathways and biological activities. The thiazole component contributes a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, while the pyridine component provides a six-membered aromatic ring with nitrogen functionality.
The molecular formula of this compound is C₁₃H₁₅N₃S, with a molecular weight of 245.35 grams per mole. This composition reflects the presence of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and biological properties. The presence of multiple nitrogen atoms within the structure provides numerous sites for potential hydrogen bonding and electrostatic interactions with biological targets.
The structural features of this compound can be analyzed through various chemical descriptors that provide insight into its properties and potential behavior. The compound's structure includes both aromatic and saturated ring systems, with the thiazole ring providing aromatic character and the tetrahydropyridine portion contributing flexibility and conformational diversity. This combination of rigid and flexible structural elements is often associated with enhanced biological activity, as it allows the molecule to adopt conformations suitable for binding to different biological targets.
Table 1: Structural Properties of this compound
The classification of this compound within heterocyclic chemistry also considers its relationship to other biologically active thiazole derivatives. The thiazole ring system is recognized as a privileged structure in medicinal chemistry, meaning that it appears frequently in bioactive compounds and pharmaceutical agents. This classification is supported by the presence of thiazole rings in numerous Food and Drug Administration-approved medications and experimental compounds, demonstrating the versatility and importance of this structural motif.
Significance in Medicinal Chemistry and Drug Discovery
The significance of this compound in medicinal chemistry stems from its membership in the thiazolopyridine class of compounds, which have demonstrated diverse biological activities across multiple therapeutic areas. Research has shown that thiazolopyridine derivatives exhibit anti-tubercular, anti-inflammatory, anti-microbial, anti-coagulating, anti-viral, and anti-carcinogenic activities, establishing this structural class as a valuable source of lead compounds for drug discovery. The broad spectrum of biological activities associated with thiazolopyridines reflects the versatility of this scaffold and its ability to interact with various biological targets.
The compound's potential in cancer research has been highlighted by studies demonstrating that structurally related thiazolopyridines can function as inhibitors of cancer-related proteins. Research has identified thiazolopyridine derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase, transcriptional regulators, mitotic checkpoint proteins, and other key targets in cancer biology. These findings suggest that this compound may possess similar anticancer properties, making it a valuable candidate for further investigation in oncology research.
The structural similarities between this compound and known bioactive molecules have been noted in pharmaceutical research. Structurally related benzothiazolopyridines and benzooxazolopyridines functionalized with morpholine entities have been reported as potent inhibitors of Interleukin-1 receptor-associated kinases and phosphoinositide 3-kinase inhibitors, both important targets for anti-cancer therapy. These compounds have demonstrated inhibitory concentrations in the nanomolar range, indicating the high potency achievable with this structural framework.
Table 2: Biological Activities of Related Thiazolopyridine Compounds
The drug discovery potential of this compound is further enhanced by the established synthetic accessibility of thiazolopyridine derivatives. The availability of well-developed synthetic methodologies for constructing these complex heterocyclic systems allows for the efficient preparation of structural analogs and derivatives, facilitating structure-activity relationship studies and lead optimization efforts. This synthetic accessibility is crucial for drug discovery programs, where the ability to rapidly synthesize and evaluate multiple compounds is essential for identifying optimal therapeutic candidates.
The thiazole ring system's established role as a pharmacophore nucleus has been extensively documented in pharmaceutical research. Studies have shown that thiazole derivatives exhibit a wide range of biological activities, including antioxidant, analgesic, and antimicrobial properties, and this structural motif is contained in more than eighteen Food and Drug Administration-approved drugs. This precedent provides strong support for the potential therapeutic value of this compound and related compounds, suggesting that further research into this molecule could lead to the development of new therapeutic agents.
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLXHVJSCZPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653850 | |
| Record name | 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776998-14-2 | |
| Record name | 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C13H15N3S
Molecular Weight : 245.35 g/mol
CAS Number : 327077-32-7
Structural Features : The compound features a thiazolo-pyridine core which is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and amide formation. Optimization of reaction conditions such as temperature and solvent choice is crucial to maximize yield and purity. Purification methods like crystallization or chromatography are often employed to isolate the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by promoting phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .
- Inhibition Studies : In vitro assays have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines such as A549 and HeLa. Growth inhibition (GI50) values were reported in the range of 0.20–2.58 μM for closely related compounds .
Other Biological Activities
In addition to anticancer effects, thiazolo-pyridine derivatives have been investigated for other biological activities:
- Antimicrobial Effects : Some studies indicate that these compounds may possess antifungal and antibacterial properties. For example, related compounds showed excellent fungicidal activity in preliminary tests .
- Enzyme Inhibition : There is evidence suggesting that these compounds can inhibit specific enzymes involved in disease pathways, making them potential candidates for drug development targeting metabolic disorders .
Case Studies
- Cytotoxicity Assays : In a study examining the effects of various thiazolo-pyridine derivatives on cancer cell lines, it was found that certain modifications to the benzyl group significantly enhanced cytotoxicity. The most active derivatives showed IC50 values ranging from 3.35–16.79 μM against MDA-MB-231 breast cancer cells .
- Mechanistic Insights : Research on similar compounds indicated that they might disrupt cellular signaling pathways associated with tumor metastasis by inhibiting focal adhesion kinase (FAK) activity . This suggests a dual mechanism where both apoptosis induction and invasion inhibition contribute to their anticancer effects.
Data Summary Table
| Activity Type | Cell Line/Target | IC50/GI50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 0.20–2.58 | Apoptosis via caspase activation |
| Anticancer | HeLa | 3.35–16.79 | FAK pathway disruption |
| Antimicrobial | Various | Not specified | Potential antifungal/bacterial activity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine may exhibit inhibitory effects on cancer cell growth. The mechanism is thought to involve the modulation of specific signaling pathways associated with tumor progression. For instance, studies have shown that derivatives of similar thiazolo-pyridine compounds can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data suggest that it can help mitigate oxidative stress and inflammation in neuronal cells .
Antimicrobial Properties
There is emerging evidence that this compound possesses antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including cyclization and amide formation. Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and assess its purity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |
| Study B | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress when treated with the compound. |
| Study C | Antimicrobial Activity | Exhibited bactericidal effects against Staphylococcus aureus at low concentrations. |
Chemical Reactions Analysis
Amide Formation Reactions
The primary amine group at position 2 of the thiazolo-pyridine ring undergoes nucleophilic acyl substitution with acyl chlorides or activated carboxylic acids. For example:
Reaction with 4-butoxybenzoyl chloride
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Conditions : The amine reacts with 4-butoxybenzoyl chloride in the presence of triethylamine (base) at room temperature in dichloromethane (DCM).
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Product : N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride.
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Purification : Chromatography or crystallization is typically employed to isolate the amide product.
Reaction with diethylsulfamoyl benzoyl chloride
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Conditions : Similar base-mediated coupling in aprotic solvents like DMF or DCM.
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Product : N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride.
Sulfonylation Reactions
The amine participates in sulfonylation reactions with sulfonyl chlorides to form sulfonamide derivatives:
General Procedure
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Reagents : Aryl/heteroaryl sulfonyl chloride, sodium bicarbonate (NaHCO₃), and DCM.
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Conditions : Stirring at room temperature for 12–24 hours.
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Product : 5-(Aryl/heteroaryl sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .
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Yield : Up to 82% after purification via solvent extraction and column chromatography .
Example Reaction Table
| Sulfonyl Chloride | Product Structure | Yield |
|---|---|---|
| 4-Fluorophenyl sulfonyl | 5-(4-fluorophenylsulfonyl) derivative | 78% |
| Tosyl (Ts) group | 5-tosyl derivative | 82% |
Protection/Deprotection of the Amine Group
The amine can be protected using carbobenzyloxy (Cbz) groups for intermediate synthesis:
Protection
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Reagent : Benzyl chloroformate (Cbz-Cl).
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Conditions : Reaction in DCM with a base like pyridine.
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Product : 2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a stable intermediate for further functionalization .
Deprotection
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Reagent : Hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/dioxane).
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Application : Regenerates the free amine for subsequent reactions .
Heterocyclic Ring Functionalization
The thiazolo-pyridine core itself can undergo electrophilic substitutions, though such reactions are less common:
Halogenation
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Reagents : N-bromosuccinimide (NBS) or iodine.
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Position : Preferential substitution at electron-rich positions of the fused ring system.
Oxidation
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Reagents : m-CPBA (meta-chloroperbenzoic acid).
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Product : Sulfoxide or sulfone derivatives, altering electronic properties.
Key Reaction Data and Conditions
| Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Amide Formation | Acyl chloride, Et₃N | DCM | RT | 70–85% |
| Sulfonylation | ArSO₂Cl, NaHCO₃ | DCM/H₂O | RT | 75–82% |
| Cbz Protection | Cbz-Cl, pyridine | DCM | 0–5°C | 80–90% |
Stability and Reactivity Considerations
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pH Sensitivity : The amine group is prone to protonation under acidic conditions, affecting nucleophilicity.
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Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature reactions.
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates.
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
Notes:
- Ring fusion differences ([4,5-c] vs. [5,4-c]) alter the electronic environment; for example, [4,5-c] places the thiazole sulfur adjacent to the pyridine nitrogen, which may influence hydrogen bonding or metal coordination .
Preparation Methods
Synthesis via Bischler-Napieralski Cyclization Approach
One of the classical and novel approaches to construct the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system is the Bischler-Napieralski reaction. This method involves cyclization of appropriate precursor amides to form the fused thiazolopyridine ring system.
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- Preparation of amide precursors containing thioamide or related functionalities.
- Cyclodehydration using reagents such as phosphorus oxychloride or polyphosphoric acid to induce ring closure.
- Introduction of the benzyl substituent typically occurs prior to or during the cyclization step.
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- Provides a direct route to the fused heterocycle.
- Enables incorporation of the amino group at position 2.
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- Reported yields vary but are generally moderate to good.
- The method allows for selective functionalization and substitution patterns.
Synthetic Route Starting from 2-Amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Intermediate
A detailed synthesis of the 5-benzyl derivative involves:
- Step 1: Preparation of 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a key intermediate.
- Step 2: Functionalization through condensation with various electrophiles, such as 2-bromoacetophenones, under reflux in anhydrous isopropanol.
Step 3: Purification by chromatographic techniques.
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- Reflux in anhydrous isopropanol for about 50 minutes.
- Monitoring by thin-layer chromatography (TLC).
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- Moderate yields (~50%) reported for the final products after purification.
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- Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination.
Industrially Applicable Cyanation and Hydrolysis Route
A patented process describes an industrially efficient method to prepare tetrahydrothiazolopyridine derivatives through:
- Step 1: Cyanation of a brominated tetrahydrothiazolopyridine intermediate to introduce a cyano group.
- Step 2: Hydrolysis of the cyano intermediate to form carboxylic acid or amine derivatives.
Step 3: Reduction and trihalogenoacetylation steps to modify the ring system as needed.
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- Uses inexpensive starting materials.
- Minimizes the number of production steps.
- Allows isolation of stable salt forms for intermediates.
| Step | Starting Material | Reaction Type | Product | Notes |
|---|---|---|---|---|
| 1 | 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolopyridine | Cyanation | 2-cyano-5-methyl derivative | Efficient cyanation without copper bromide(II) |
| 2 | Cyano derivative | Hydrolysis | Carboxylic acid or amine salt | Acidic treatment for salt formation |
| 3 | Intermediate | Reduction, acylation | Modified tetrahydrothiazolopyridine | Industrial scale applicability |
Cyclization via Reaction of β-Amino Esters with Ethyl Malonyl Chloride
A multi-step synthetic strategy involves:
- Step 1: Reaction of commercially available β-amino esters with ethyl malonyl chloride to form amides.
- Step 2: Intramolecular cyclization promoted by sodium ethoxide to yield carbethoxypiperidine-2,4-dione derivatives.
- Step 3: Acid-mediated decarboxylation and regioselective bromination to generate unstable intermediates.
Step 4: Cyclization with thioamides or nucleophilic substitution with chloromethyl thiazol derivatives to form the thiazolopyridine ring.
-
- Amides: 22–70%
- Cyclized products: moderate yields (10–55%)
- Final derivatives: variable yields depending on substitution (10–64%)
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The Bischler-Napieralski reaction remains a cornerstone for constructing the fused tetrahydrothiazolopyridine ring system, allowing for amino substitution at position 2, critical for biological activity.
The patented cyanation-hydrolysis route offers an industrially scalable process that minimizes steps and uses inexpensive reagents, important for large-scale synthesis.
The condensation with 2-bromoacetophenones provides a route to functionalized derivatives with moderate yields and good purity, confirmed by NMR and MS analyses.
Multi-step sequences involving β-amino esters and intramolecular cyclization allow for structural diversity and access to various derivatives, though some intermediates are unstable and require immediate use.
Functionalization methods such as sulfonylation expand the chemical space of tetrahydrothiazolopyridine derivatives for biological testing but are less directly related to the benzyl-substituted target.
Q & A
Q. What are the common synthetic routes for 5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine?
The synthesis typically involves multi-step organic reactions. A key method includes cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions to form the thiazolo[4,5-c]pyridine core . Another approach employs Suzuki-Miyaura coupling with boronic acids to introduce substituents, as demonstrated in derivatives of thiazolo[4,5-c]pyridines . Multi-step protocols may also involve condensation of tetrahydrobenzothiophene precursors with thiourea derivatives, followed by benzylation .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on spectroscopic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, such as benzyl group protons (δ ~4.3 ppm for CH₂) and aromatic signals .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography : While not directly reported for this compound, analogous thiazolo[4,5-c]pyridines show planar fused-ring systems with bond angles consistent with aromaticity .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability studies indicate degradation under prolonged exposure to light or humidity, necessitating desiccants and amber glassware .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
- Computational reaction path analysis : Tools like quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, guiding solvent selection (e.g., DMF for polar intermediates) and temperature optimization .
- Design of Experiments (DoE) : Statistical methods like factorial design identify critical parameters (e.g., molar ratios, catalyst loading). For example, increasing POCl₃ stoichiometry from 1.2 to 1.5 equivalents improved cyclization yields by 15% in related compounds .
Q. How should contradictions in reported biological activities be addressed?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess consistency in IC₅₀ values .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity for purported targets like metabotropic glutamate receptors .
- Meta-analysis : Compare datasets using tools like Rosetta Resolve to identify outliers caused by assay variability (e.g., ATP interference in kinase screens) .
Q. How to design a study investigating its interaction with neurological targets?
- In silico docking : Use AutoDock Vina to model binding poses with mGluR5, prioritizing residues like Thr789 and Asp812 for mutagenesis validation .
- Functional assays : Measure cAMP inhibition in transfected cells (e.g., CHO-K1/mGluR5) using luciferase reporters. Include positive controls (e.g., MPEP) and assess off-target effects via kinome profiling .
Q. What methodologies determine degradation pathways under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic hydrolysis (0.1M HCl/NaOH), and UV light. Analyze products via LC-MS/MS to identify major degradation products (e.g., benzyl alcohol from hydrolyzed side chains) .
- Kinetic modeling : Apply the Eyring equation to calculate activation energy (Eₐ) for thermal degradation, informing shelf-life predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
